1-(benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB) is a benzofuran-substituted amphetamine derivative that acts as a highly efficacious triple monoamine reuptake inhibitor and releaser [1]. In scientific procurement, it is primarily sourced as a premium analytical reference standard for forensic toxicology and as a high-potency pharmacological benchmark in monoamine transporter (MAT) research [2]. By replacing the methylenedioxy ring of MDMA with a benzofuran ring, 5-MAPB offers distinct metabolic and receptor-binding properties, making it a critical bioisosteric analog for advanced drug discovery and in vitro pharmacokinetic modeling [1].
Generic substitution of 5-MAPB with classic entactogens like MDMA or closely related positional isomers like 6-MAPB fails in both analytical and pharmacological workflows [1]. Pharmacologically, 5-MAPB is significantly more potent at evoking transporter-mediated monoamine release than MDMA; substituting it will skew dose-response curves and invalidate high-throughput screening assays [2]. Analytically, 5-MAPB exhibits distinct gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns compared to 6-MAPB and 5-APB [1]. Failure to procure the exact 5-MAPB positional isomer compromises the calibration of forensic mass spectrometry libraries, leading to critical misidentifications in toxicological screening.
In vitro transporter assays utilizing rat brain synaptosomes demonstrate that 5-MAPB is a highly efficacious substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [1]. When compared directly to classic methylenedioxy compounds, 5-MAPB is at least 3-fold more potent than MDMA and MDA at evoking transporter-mediated monoamine release [1]. This significant quantitative difference requires the specific procurement of 5-MAPB when establishing high-potency positive controls in MAT screening.
| Evidence Dimension | Transporter-mediated monoamine release potency (DAT, NET, SERT) |
| Target Compound Data | 5-MAPB (Nanomolar potency releaser) |
| Comparator Or Baseline | MDMA / MDA |
| Quantified Difference | >3-fold higher potency for 5-MAPB in evoking transporter-mediated release |
| Conditions | In vitro monoamine transporter assays in rat brain synaptosomes |
Procurement of 5-MAPB is essential for researchers requiring a high-potency benchmark to accurately calibrate monoamine transporter screening assays.
For forensic and clinical toxicology, the precise identification of positional isomers is mandatory. 5-MAPB can be unambiguously differentiated from its positional isomer 6-MAPB and its primary amine analog 5-APB using GC-MS and LC-(HR)-MSn techniques [1]. The distinct mass spectral fragmentation patterns in biological matrices (such as urine and plasma) ensure that 5-MAPB provides a unique analytical fingerprint [1]. Procuring the exact 5-MAPB standard is therefore critical for validating mass spectrometry libraries and avoiding false positives in routine toxicological screening.
| Evidence Dimension | Mass spectral fragmentation detectability |
| Target Compound Data | 5-MAPB (Distinct positional isomer fragmentation) |
| Comparator Or Baseline | 6-MAPB and 5-APB |
| Quantified Difference | Unambiguous differentiation via GC-MS and LC-(HR)-MSn in biological matrices |
| Conditions | GC-MS and LC-(HR)-MSn analysis of urine and plasma samples |
Guarantees the accuracy of forensic mass spectrometry libraries by preventing cross-identification with closely related benzofuran isomers.
The bioisosteric replacement of the methylenedioxy ring with a benzofuran ring significantly alters the compound's metabolic fate. While MDMA undergoes rapid CYP2D6-mediated methylenedioxy ring cleavage (demethylenation), 5-MAPB is primarily cleared via N-demethylation (mediated by CYP2B6, CYP2D6, CYP1A2, and CYP2C19) while maintaining a stable benzofuran core [1]. This difference in metabolic stability, observed in pooled human liver microsomes (pHLM), makes 5-MAPB a superior candidate for in vitro pharmacokinetic modeling where avoidance of rapid ring cleavage is desired [1].
| Evidence Dimension | CYP450-mediated metabolic clearance pathways |
| Target Compound Data | 5-MAPB (Stable benzofuran ring; cleared via N-demethylation) |
| Comparator Or Baseline | MDMA (Rapid CYP2D6-mediated methylenedioxy ring cleavage) |
| Quantified Difference | 5-MAPB avoids the rapid ring demethylenation characteristic of MDMA |
| Conditions | In vitro incubations with pooled human liver microsomes (pHLM) |
Provides a metabolically stable bioisosteric benchmark for pharmacokinetic modeling and drug design workflows.
Due to its distinct GC-MS and LC-MS fragmentation patterns compared to 6-MAPB and 5-APB, 5-MAPB is strictly required as an analytical reference standard to calibrate mass spectrometry libraries and ensure accurate positional isomer identification in clinical and forensic screening [1].
Because 5-MAPB exhibits a >3-fold higher potency for transporter-mediated release than MDMA, it is the preferred high-potency positive control for in vitro DAT, NET, and SERT screening assays in neuropharmacological drug discovery [2].
The enhanced metabolic stability of the benzofuran ring compared to the methylenedioxy ring of MDMA makes 5-MAPB an essential bioisosteric model compound for studying CYP450-mediated N-demethylation pathways in pooled human liver microsomes (pHLM) without the confounding variable of rapid ring cleavage [3].